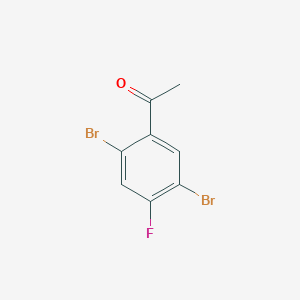

2',5'-Dibromo-4'-fluoroacetophenone

説明

2',5'-Dibromo-4'-fluoroacetophenone is a halogenated acetophenone derivative featuring bromine substituents at the 2' and 5' positions and a fluorine atom at the 4' position of the aromatic ring. Its molecular formula is C₈H₅Br₂FO, with a molecular weight of 295.93 g/mol (calculated based on analogous compounds ). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive ketone group and halogen substituents, which facilitate further functionalization.

特性

IUPAC Name |

1-(2,5-dibromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEOSPCTAOBHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2’,5’-Dibromo-4’-fluoroacetophenone can be synthesized through the bromination of 4’-fluoroacetophenone. The process involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an organic solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4) at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2’ and 5’ positions.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dibromo-4’-fluoroacetophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

2’,5’-Dibromo-4’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of substituted acetophenone derivatives.

Reduction: Formation of 2’,5’-dibromo-4’-fluorophenylethanol.

Oxidation: Formation of 2’,5’-dibromo-4’-fluorobenzoic acid.

科学的研究の応用

2’,5’-Dibromo-4’-fluoroacetophenone is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: As a probe to study enzyme mechanisms and protein-ligand interactions. It can be used to modify proteins and peptides for biochemical studies.

Medicine: As an intermediate in the synthesis of potential therapeutic agents. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: As a precursor for the production of specialty chemicals and materials. It is used in the manufacture of dyes, pigments, and polymers.

作用機序

The mechanism of action of 2’,5’-Dibromo-4’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

類似化合物との比較

Comparison with Similar Compounds

Halogenated acetophenones are critical in organic synthesis, with their reactivity and applications dictated by substituent type, position, and electronic effects. Below is a detailed comparison of 2',5'-Dibromo-4'-fluoroacetophenone with structurally related compounds:

Structural and Molecular Comparison

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Bromo-fluoroacetophenones are pivotal in synthesizing cytotoxic agents. For instance, N9-substituted purines with halogenated side chains exhibit potent antitumor activity (GI₅₀: 1–5 µM) .

- Catalytic Applications: 4'-Fluoroacetophenone derivatives are employed in Pd@MIL-101(Cr)-catalyzed reactions, though excessive halogenation (e.g., dibromo variants) may slow reaction kinetics .

- Marine Natural Products: Bromophenols like 2,3-dibromo-4,5-dihydroxybenzylaldehyde, isolated from red algae, highlight the biological relevance of bromo-fluoro motifs .

生物活性

2',5'-Dibromo-4'-fluoroacetophenone (DBFAP) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of halogenated acetophenones, which are known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of DBFAP, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

DBFAP is characterized by the presence of two bromine atoms and one fluorine atom attached to the acetophenone structure. Its molecular formula is C9H6Br2F O, and it exhibits unique physicochemical properties that contribute to its biological activity.

Research indicates that compounds similar to DBFAP may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Halogenated acetophenones can interfere with enzyme functions critical for cellular metabolism.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.

- Membrane Disruption : The lipophilicity of DBFAP may allow it to integrate into cell membranes, leading to increased permeability and subsequent cell death.

Antimicrobial Activity

DBFAP has shown promising results in antimicrobial assays. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies indicate that DBFAP may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., A549 lung cancer cells) have shown significant cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that DBFAP could be a candidate for further development as an anticancer agent.

Case Studies

- Cytotoxicity Against Lung Cancer Cells : A study evaluated the cytotoxic effects of DBFAP on A549 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM, suggesting significant potential as an anticancer drug.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of DBFAP against various pathogens using standard disk diffusion methods. The compound demonstrated notable inhibition zones, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。